molecular formula C13H19BrS B1338564 Benzene, 1-bromo-4-(heptylthio)- CAS No. 76542-22-8

Benzene, 1-bromo-4-(heptylthio)-

Cat. No.: B1338564
CAS No.: 76542-22-8
M. Wt: 287.26 g/mol
InChI Key: PHYGGWRQEQXFDS-UHFFFAOYSA-N
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Description

Benzene, 1-bromo-4-(heptylthio)- is a fascinating chemical compound extensively used in scientific research. It exhibits remarkable properties that enable its application in diverse studies, ranging from organic synthesis to material science.

Scientific Research Applications

Benzene, 1-bromo-4-(heptylthio)- is extensively used in scientific research due to its unique properties. Some of its applications include:

    Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.

    Material Science: The compound is used in the development of new materials with specific properties.

    Biological Studies: It is employed in studies related to its biological activity and potential therapeutic applications.

    Industrial Applications: The compound is used in various industrial processes, including the production of specialty chemicals.

Safety and Hazards

  • Precautions : Handle with care, avoid inhalation, and use appropriate personal protective equipment .

Future Directions

: Sigma-Aldrich: 1-Bromo-4-ethynylbenzene

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzene, 1-bromo-4-(heptylthio)- typically involves the bromination of a heptylthio-substituted benzene derivative. The process can be carried out using bromine (Br2) in the presence of a catalyst such as iron(III) bromide (FeBr3) to facilitate the electrophilic aromatic substitution reaction .

Industrial Production Methods

Industrial production methods for Benzene, 1-bromo-4-(heptylthio)- often involve large-scale electrophilic aromatic substitution reactions. These methods ensure high yield and purity of the final product, making it suitable for various applications in research and industry .

Chemical Reactions Analysis

Types of Reactions

Benzene, 1-bromo-4-(heptylthio)- undergoes several types of chemical reactions, including:

    Electrophilic Aromatic Substitution: This is the primary reaction type for this compound, where the bromine atom can be substituted by other electrophiles.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions

    Electrophilic Aromatic Substitution: Common reagents include bromine (Br2) and iron(III) bromide (FeBr3) as a catalyst.

    Oxidation: Strong oxidizing agents such as potassium permanganate (KMnO4) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic aromatic substitution can yield various substituted benzene derivatives .

Mechanism of Action

The mechanism of action of Benzene, 1-bromo-4-(heptylthio)- primarily involves electrophilic aromatic substitution. The bromine atom on the benzene ring acts as a leaving group, allowing other electrophiles to attack the aromatic ring and form new substituted products . The molecular targets and pathways involved in these reactions depend on the specific electrophiles and reaction conditions used .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to Benzene, 1-bromo-4-(heptylthio)- include:

  • Benzene, 1-bromo-4-(methylthio)-
  • Benzene, 1-bromo-4-(ethylthio)-
  • Benzene, 1-bromo-4-(propylthio)-

Uniqueness

Benzene, 1-bromo-4-(heptylthio)- is unique due to its heptylthio substituent, which imparts specific chemical and physical properties that differentiate it from other similar compounds. This uniqueness makes it particularly valuable in certain research and industrial applications .

Properties

IUPAC Name

1-bromo-4-heptylsulfanylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19BrS/c1-2-3-4-5-6-11-15-13-9-7-12(14)8-10-13/h7-10H,2-6,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHYGGWRQEQXFDS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCSC1=CC=C(C=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19BrS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60501205
Record name 1-Bromo-4-(heptylsulfanyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60501205
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

76542-22-8
Record name 1-Bromo-4-(heptylsulfanyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60501205
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

4-Bromothiophenol (15 g, 0.0794 m) was stirred and heated at 80° C. for 18 hours with n-heptylbromide (14.9 g, 0.0833 m) sodium hydroxide (3.3 g, 0.0833 m) and water (15 mls). The mixture was then added to water (50 mls) and extracted with petroleum spirit 400°-60° (3×50 mls). The combined organic phase was dried over magnesium sulphate and evaporated to yield 4-n-heptylthiobromobonzene (19.5 g, 89% GLC, 85% yield).
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
14.9 g
Type
reactant
Reaction Step Two
Quantity
3.3 g
Type
reactant
Reaction Step Two
Name
Quantity
15 mL
Type
solvent
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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